molecular formula C19H18ClN3O4 B8101684 (5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

Cat. No.: B8101684
M. Wt: 387.8 g/mol
InChI Key: OLVDDJOCKKMKPE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2 [C_3H_3N_2H_2]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Esterification: It can convert alcohols into esters.

    Carbamoylation: It is used to form carbamates and ureas.

Common reagents and conditions for these reactions include the use of amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and carbamates .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for peptide coupling and the formation of amides, esters, and carbamates.

    Biology: It is used in the synthesis of biologically active molecules and peptides.

    Medicine: It is used in the development of pharmaceuticals and drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids to react with amines. The mechanism involves the formation of an intermediate imidazolide, which then reacts with the amine to form the desired amide product .

Comparison with Similar Compounds

Carbonyldiimidazole is unique compared to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) due to its ease of handling and lower toxicity. Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)
  • N,N’-Carbonyldiimidazole (CDI)

Carbonyldiimidazole is preferred in many applications due to its stability and efficiency in forming amide bonds .

Properties

IUPAC Name

(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,22-23,25H,3H2,1-2H3,(H,21,26)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDDJOCKKMKPE-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)Cl)NN1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)Cl)/NN1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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